N-(2-Cyclopropylcyclobutyl)thietan-3-amine
Description
N-(2-Cyclopropylcyclobutyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Properties
Molecular Formula |
C10H17NS |
|---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
N-(2-cyclopropylcyclobutyl)thietan-3-amine |
InChI |
InChI=1S/C10H17NS/c1-2-7(1)9-3-4-10(9)11-8-5-12-6-8/h7-11H,1-6H2 |
InChI Key |
HVXCSPFZUVJBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCC2NC3CSC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropylcyclobutyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also used to synthesize thietanes .
Industrial Production Methods
Industrial production of thietanes, including this compound, often involves large-scale nucleophilic thioetherifications and photochemical cycloadditions. These methods are optimized for high yield and purity, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropylcyclobutyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium sulfide and thiolates are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietanes .
Scientific Research Applications
N-(2-Cyclopropylcyclobutyl)thietan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Cyclopropylcyclobutyl)thietan-3-amine involves its interaction with molecular targets and pathways. The compound can modulate various biological processes by binding to specific enzymes or receptors. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler thietane derivative with similar chemical properties.
Thietan-3-amine hydrochloride: A hydrochloride salt form of thietan-3-amine.
Uniqueness
N-(2-Cyclopropylcyclobutyl)thietan-3-amine is unique due to its cyclopropylcyclobutyl substituent, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
